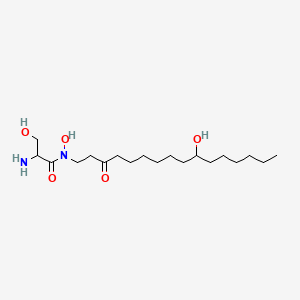
Propanamide, 2-amino-N,3-dihydroxy-N-(10-hydroxy-3-oxohexadecyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 2-amino-N,3-dihydroxy-N-(10-hydroxy-3-oxohexadecyl)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a long hydrocarbon chain, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-amino-N,3-dihydroxy-N-(10-hydroxy-3-oxohexadecyl)- typically involves multi-step organic reactions. The process begins with the preparation of the core propanamide structure, followed by the introduction of amino and hydroxyl groups through specific reagents and catalysts. Common reagents used in these reactions include amines, alcohols, and oxidizing agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2-amino-N,3-dihydroxy-N-(10-hydroxy-3-oxohexadecyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, acids, and bases.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amides, which can be further utilized in different applications.
Scientific Research Applications
Propanamide, 2-amino-N,3-dihydroxy-N-(10-hydroxy-3-oxohexadecyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Propanamide, 2-amino-N,3-dihydroxy-N-(10-hydroxy-3-oxohexadecyl)- exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The hydroxyl and amino groups play a crucial role in binding to these targets, influencing biochemical pathways and cellular processes. The long hydrocarbon chain may also contribute to the compound’s ability to integrate into lipid membranes, affecting membrane dynamics and function.
Comparison with Similar Compounds
Similar Compounds
Propanamide, 2-hydroxy-: A simpler analog with fewer functional groups.
Propanamide, 2,3-dihydroxy-N,N-dimethyl-: Contains additional hydroxyl groups and methyl substitutions.
Uniqueness
Propanamide, 2-amino-N,3-dihydroxy-N-(10-hydroxy-3-oxohexadecyl)- stands out due to its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This complexity makes it a versatile compound for various research applications, offering unique advantages over simpler analogs.
Properties
CAS No. |
108334-69-6 |
|---|---|
Molecular Formula |
C19H38N2O5 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-amino-N,3-dihydroxy-N-(10-hydroxy-3-oxohexadecyl)propanamide |
InChI |
InChI=1S/C19H38N2O5/c1-2-3-4-7-10-16(23)11-8-5-6-9-12-17(24)13-14-21(26)19(25)18(20)15-22/h16,18,22-23,26H,2-15,20H2,1H3 |
InChI Key |
FRMSDVSQWDGNEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCCC(=O)CCN(C(=O)C(CO)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B14143395.png)

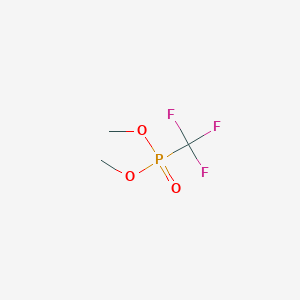
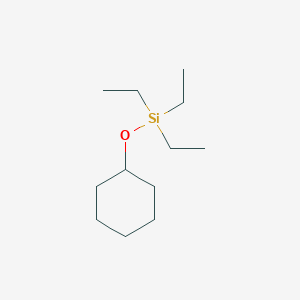
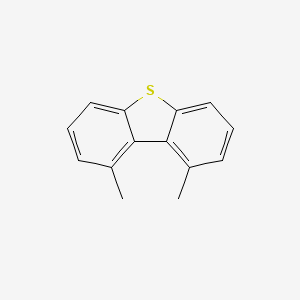
![Deferoxamine mesilate impurity B [EP impurity]](/img/structure/B14143414.png)

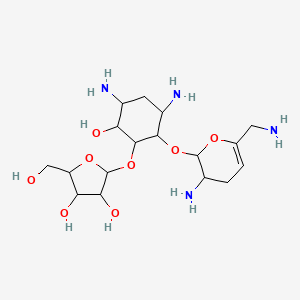
![3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide](/img/structure/B14143424.png)

acetyl}hydrazinylidene)butanamide](/img/structure/B14143447.png)
![2-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide](/img/structure/B14143450.png)
![(3S,7S)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B14143456.png)
![12-ethyl-3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B14143457.png)
